molecular formula C23H25N3O4S B2529007 4-(benzylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 923499-32-5

4-(benzylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No. B2529007
CAS RN: 923499-32-5
M. Wt: 439.53
InChI Key: SSOFZWHRRSNVCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound of interest, 4-(benzylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide, appears to be related to the class of sulfonamide compounds, which are known for their diverse biological activities. The synthesis of such compounds typically involves the reaction of a sulfonyl chloride with an amine. For instance, in the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), 4-methyl benzene sulfonyl chloride was reacted with 1-naphthyl amine . This method could potentially be adapted for the synthesis of the compound , by using appropriate starting materials and reaction conditions to incorporate the 1,3,4-oxadiazole moiety and the tetrahydronaphthalenyl group.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using various spectroscopic techniques and X-ray diffraction. For example, the 4MNBS was characterized by FTIR, (1)H NMR, (13)C NMR, and single crystal X-ray diffraction (XRD) . These techniques provide detailed information about the molecular geometry, which can be further confirmed and analyzed using computational methods such as Density Functional Theory (DFT). The DFT calculations can predict vibrational frequencies, atomic charges, and the distribution of electrons within the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . Such analysis is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can be influenced by the presence of different functional groups. In the case of the compound under study, the 1,3,4-oxadiazole ring and the tetrahydronaphthalenyl group could impart unique chemical properties. The oxadiazole ring is known for its participation in various chemical reactions, including alkylation, which is a key step in the synthesis of some sulfonamide derivatives . The alkylation reactions can lead to the formation of S-benzyl derivatives, which can be further modified to enhance their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are determined by their molecular structure. The presence of the sulfonyl group contributes to the compound's polarity and solubility in polar solvents. The thermal stability can be assessed through thermal analysis, while the electronic properties such as HOMO-LUMO gap can be indicative of the compound's chemical reactivity and potential as a drug candidate . The molecular electrostatic potential map obtained from DFT calculations can provide insights into the sites of electrophilic and nucleophilic attack, which is valuable for predicting the compound's interaction with biological molecules .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovative synthesis techniques have been developed for related compounds, showcasing methods like palladium-catalyzed azaarylation and reactions in poly(ethylene glycol) for better yields and shorter reaction times. These methods provide a foundation for synthesizing complex molecules including 4-(benzylsulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)butanamide (Barcellos et al., 2015).

Anticancer and Antimicrobial Activities

  • Anticancer Potential : Compounds structurally similar to this compound have shown remarkable cytotoxic activity against various cancer cell lines, underscoring their potential as anticancer agents. These findings highlight the therapeutic promise of such compounds in cancer treatment (Ravichandiran et al., 2019).
  • Antimicrobial and Antitubercular Properties : Novel sulfonyl derivatives have demonstrated significant antibacterial and antifungal activities, with certain compounds being identified as excellent antitubercular molecules. This indicates their potential in addressing various infectious diseases (Kumar et al., 2013).

Enzyme Inhibition and Alzheimer's Disease

  • Acetylcholinesterase Inhibition : Research into N-substituted derivatives of related compounds has shown promising results in enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment. This suggests potential applications in developing new therapeutic agents for neurodegenerative diseases (Rehman et al., 2018).

Agricultural Applications

  • Herbicide Development : Some derivatives have been evaluated for their effectiveness as preemergence herbicides in controlling agricultural pests, such as smooth crabgrass in turf. This indicates a potential application in developing new agricultural chemicals (Bhowmik, 1987).

properties

IUPAC Name

4-benzylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c27-21(11-6-14-31(28,29)16-17-7-2-1-3-8-17)24-23-26-25-22(30-23)20-13-12-18-9-4-5-10-19(18)15-20/h1-3,7-8,12-13,15H,4-6,9-11,14,16H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOFZWHRRSNVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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